molecular formula C15H9Cl2NO B11835385 6-Chloro-2-(3-chlorophenyl)quinolin-4(1H)-one CAS No. 828264-36-4

6-Chloro-2-(3-chlorophenyl)quinolin-4(1H)-one

Cat. No.: B11835385
CAS No.: 828264-36-4
M. Wt: 290.1 g/mol
InChI Key: VNCJZVRLRTTYSY-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-chlorophenyl)quinolin-4(1H)-one is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3-chlorophenyl)quinolin-4(1H)-one typically involves the reaction of 3-chloroaniline with 2-chlorobenzoyl chloride under acidic conditions to form an intermediate. This intermediate is then cyclized to form the quinoline core structure. The reaction conditions often include the use of a strong acid such as hydrochloric acid and a solvent like ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-chlorophenyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-(3-chlorophenyl)quinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-chlorophenyl)quinolin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: Another quinoline derivative with similar chemical properties.

    3-Chloro-4-quinolinone: Shares structural similarities but differs in the position of the chlorine atom.

    6-Chloroquinoline: Similar core structure but lacks the additional chlorophenyl group.

Uniqueness

6-Chloro-2-(3-chlorophenyl)quinolin-4(1H)-one is unique due to the presence of both chlorine atoms and the chlorophenyl group, which can influence its chemical reactivity and biological activity. This distinct structure may confer specific advantages in certain applications, such as enhanced antimicrobial properties or improved pharmacokinetic profiles.

Properties

CAS No.

828264-36-4

Molecular Formula

C15H9Cl2NO

Molecular Weight

290.1 g/mol

IUPAC Name

6-chloro-2-(3-chlorophenyl)-1H-quinolin-4-one

InChI

InChI=1S/C15H9Cl2NO/c16-10-3-1-2-9(6-10)14-8-15(19)12-7-11(17)4-5-13(12)18-14/h1-8H,(H,18,19)

InChI Key

VNCJZVRLRTTYSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

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